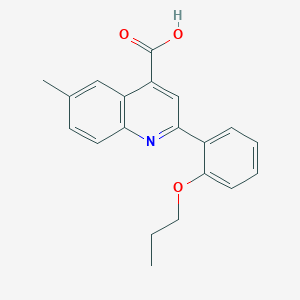![molecular formula C25H21NO2S2 B4624900 5-[4-(benzyloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4624900.png)
5-[4-(benzyloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
説明
Synthesis Analysis
The synthesis of derivatives similar to the compound often involves multi-step reactions that include Knoevenagel condensation, cyclization, and sometimes alkylation processes. These compounds are generally synthesized from thiazolidin-2-one or rhodanine with additional modifications to introduce various functional groups that enhance their pharmacological properties. Microwave-assisted synthesis is a common method used to prepare these derivatives, offering advantages in terms of reaction speed and efficiency (Yang & Yang, 2011).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by the presence of a 5-benzylidene moiety attached to a thiazolidin-4-one ring, which can adopt various conformations depending on the nature of the substituents. X-ray crystallography and NMR spectroscopy are frequently used to determine the precise geometry of these molecules, revealing planar structures and the orientation of substituents around the thiazolidinone core (Kosma, Selzer, & Mereiter, 2012).
Chemical Reactions and Properties
These compounds are known to participate in various chemical reactions, including the formation of cyclic dimeric units and complex sheets facilitated by hydrogen bonding and π-π stacking interactions. The presence of electron-donating and electron-withdrawing groups on the aromatic rings influences their reactivity and the types of reactions they undergo. Reactions with nitrile oxides, for example, can lead to the formation of 1,2,5-oxadiazoles and other heterocyclic structures (Delgado et al., 2005).
科学的研究の応用
Reactions and Synthesis
- The compound and its derivatives have been explored for their reactivity and synthetic utility. Studies have demonstrated that these compounds can undergo reactions with nitrile oxides to produce various products including Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. These reactions are crucial for synthesizing novel organic molecules with potential applications in materials science and as intermediates in pharmaceutical synthesis (Kandeel & Youssef, 2001).
Antioxidant and Antimicrobial Activities
- Research has shown that derivatives of the thiazolidin-4-one scaffold exhibit significant antioxidant properties. For example, pyrimidine derivatives prepared from a related synthesis process have been evaluated for their antioxidant capacities, demonstrating the potential for these compounds to be used in the development of antioxidant agents (Akbas et al., 2018).
- Additionally, novel thiopyrano[2,3-d]thiazoles based on aroylacrylic acids, related to the compound of interest, have shown both antioxidant and antimicrobial activities. These findings suggest potential applications in creating new antimicrobial and antioxidant agents for various therapeutic and industrial purposes (Lozynskyi et al., 2017).
Enzyme Inhibition and Biological Activities
- Some derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic disorders and inflammatory signaling. These studies are essential for understanding how modifications of the thiazolidin-4-one core can lead to potent inhibitors with therapeutic potential (Ottanà et al., 2017).
Novel Inhibitors and Pharmacological Targets
- The structure-activity relationship of thiazolidin-4-one derivatives has been explored to develop new inhibitors with potential pharmacological applications. For instance, bis(2-thioxothiazolidin-4-one) derivatives have been synthesized and evaluated as potential glycogen synthase kinase-3 (GSK-3) inhibitors, suggesting their utility in drug discovery and development (Kamila & Biehl, 2012).
Structural and Synthetic Studies
- Structural and synthetic studies on thiazolidin-4-one derivatives have provided insights into their chemical properties and potential applications in synthesizing complex molecules. These studies contribute to the broader understanding of the chemistry of thiazolidin-4-one derivatives and their utility in various scientific fields (Linden et al., 1999).
特性
IUPAC Name |
(5Z)-3-(2-phenylethyl)-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2S2/c27-24-23(30-25(29)26(24)16-15-19-7-3-1-4-8-19)17-20-11-13-22(14-12-20)28-18-21-9-5-2-6-10-21/h1-14,17H,15-16,18H2/b23-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLKDOVPUNPTFF-QJOMJCCJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[4-(benzyloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4624826.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4624831.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4624839.png)
![2-methylpyrido[3'',2'':4',5']thieno[3',2':4,5][1,2,3]triazino[1,6-a]benzimidazole](/img/structure/B4624842.png)
![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4624853.png)

![6-chloro-2-(3-pyridinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4624868.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4624877.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4624885.png)
![6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4624895.png)
![isopropyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4624901.png)


![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4624918.png)